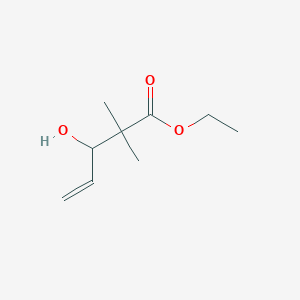
4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 4-pentenoic acid, characterized by the presence of a hydroxy group and two methyl groups on the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Pentenoic acid+EthanolH2SO44-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in the pentenoic acid moiety can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: 4-Pentenoic acid, 3-oxo-2,2-dimethyl-, ethyl ester.
Reduction: 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl alcohol.
Substitution: 4-Bromo-4-pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester.
Applications De Recherche Scientifique
4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester functionality.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the ester group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, ethyl ester: Lacks the hydroxy and dimethyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-2,2-dimethylbutanoic acid, ethyl ester: Similar structure but lacks the double bond in the pentenoic acid moiety.
4-Pentenoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester is unique due to the presence of both a hydroxy group and two methyl groups on the second carbon atom, as well as the double bond in the pentenoic acid moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations.
Propriétés
Numéro CAS |
79314-63-9 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2,2-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5,7,10H,1,6H2,2-4H3 |
Clé InChI |
IRPAAOGWXGAMKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


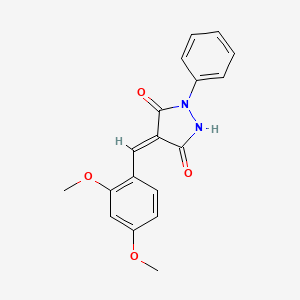
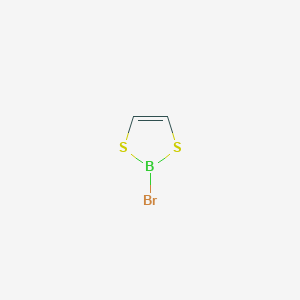
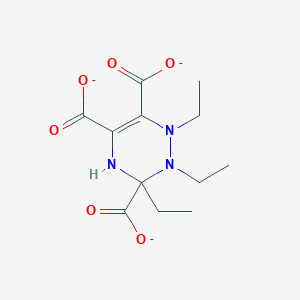
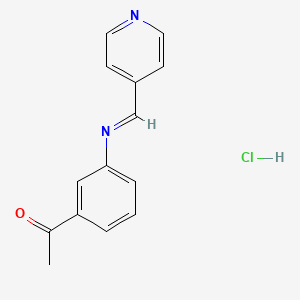
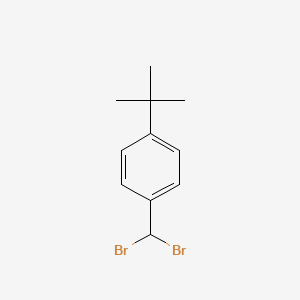
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
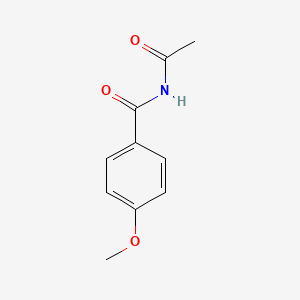
![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
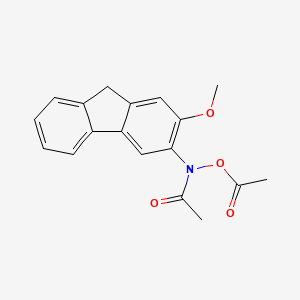

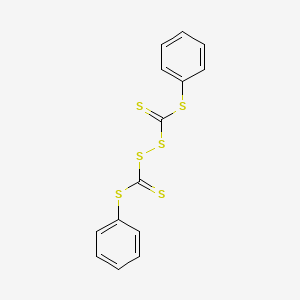
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
